Home > Products > Screening Compounds P41380 > 4,6-Difluoromelatonin
4,6-Difluoromelatonin - 62106-01-8

4,6-Difluoromelatonin

Catalog Number: EVT-1554678
CAS Number: 62106-01-8
Molecular Formula: C13H14F2N2O2
Molecular Weight: 268.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4,6-Difluoromelatonin is a synthetic derivative of melatonin, a hormone primarily known for regulating sleep-wake cycles. The compound features two fluorine atoms substituted at the 4 and 6 positions of the indole ring, which modifies its biological activity compared to natural melatonin. This structural alteration aims to enhance the pharmacological properties of melatonin, potentially leading to improved therapeutic effects in various conditions, including sleep disorders and mood regulation.

Source

The compound is synthesized in laboratories through various chemical methods, as it is not found naturally in significant amounts. The synthesis of 4,6-difluoromelatonin is a subject of interest in medicinal chemistry due to its potential applications in pharmacology.

Classification

4,6-Difluoromelatonin falls under the category of fluorinated indoles and is classified as a melatonin receptor agonist. Its structural modifications position it within a broader class of compounds that interact with melatonin receptors, primarily MT1 and MT2, which are involved in sleep regulation and circadian rhythm modulation.

Synthesis Analysis

Methods

The synthesis of 4,6-difluoromelatonin can be achieved through several methods, including electrophilic fluorination of indole derivatives. A notable approach involves regioselective electrophilic fluorination where indole is treated with fluorinating agents to introduce fluorine at the desired positions.

Technical Details

  1. Starting Material: Indole or its derivatives serve as the starting materials.
  2. Fluorination: The introduction of fluorine atoms can be accomplished using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to ensure regioselectivity.
  3. Final Steps: After fluorination, the compound undergoes further transformations to yield 4,6-difluoromelatonin, often involving protection and deprotection steps to maintain functional group integrity.
Molecular Structure Analysis

Structure

The molecular formula for 4,6-difluoromelatonin is C_13H_10F_2N_2O_2. The compound possesses an indole core with two fluorine substituents located at the 4 and 6 positions relative to the nitrogen atom.

Chemical Reactions Analysis

Reactions

4,6-Difluoromelatonin can participate in various chemical reactions typical for indole derivatives:

  1. Nucleophilic Substitution: The fluorinated positions may undergo nucleophilic attack under basic conditions.
  2. Oxidation Reactions: The compound can be oxidized to form different derivatives that may exhibit altered biological activities.

Technical Details

  • Reagents Used: Common reagents include strong bases (e.g., sodium hydride) and oxidizing agents (e.g., potassium permanganate).
  • Reaction Conditions: Reactions typically require an inert atmosphere to prevent unwanted side reactions.
Mechanism of Action

Process

The mechanism by which 4,6-difluoromelatonin exerts its effects primarily involves binding to melatonin receptors (MT1 and MT2). Upon binding:

  1. Receptor Activation: The compound activates these receptors, mimicking the action of natural melatonin.
  2. Signal Transduction: This leads to downstream signaling pathways that regulate circadian rhythms and promote sleep.

Data

Studies indicate that modifications like fluorination can enhance receptor affinity and selectivity compared to unmodified melatonin, potentially leading to improved efficacy in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for similar compounds.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity consistent with other fluorinated compounds; may participate in substitution reactions due to the presence of electronegative fluorine atoms.
Applications

Scientific Uses

4,6-Difluoromelatonin is primarily investigated for its potential applications in:

  • Sleep Disorders: As a more effective alternative to traditional melatonin supplements.
  • Circadian Rhythm Regulation: Potential use in treatments for jet lag or shift work-related sleep disturbances.
  • Mood Disorders: Research into its effects on mood regulation due to its interaction with serotonin pathways.
Introduction to Melatonin Analogues

Melatonin (N-acetyl-5-methoxytryptamine) is an evolutionarily conserved indoleamine, originating in prokaryotic bacteria over 2.5 billion years ago as a primary antioxidant defense against reactive oxygen species (ROS) generated during photosynthesis and respiration [5]. In vertebrates, it orchestrates circadian physiology, immune modulation, and neuroendocrine functions primarily through G protein-coupled receptors MT₁ (MTNR1A) and MT₂ (MTNR1B) [6] [10]. The limited bioavailability, short half-life (~20–50 minutes), and poor receptor selectivity of endogenous melatonin spurred the development of synthetic analogues [1] [9]. Fluorinated derivatives, particularly 4,6-Difluoromelatonin, represent a strategic advancement by leveraging fluorine’s unique physicochemical properties to enhance target engagement and probe subtype-specific functions of melatonin receptors [1] [9].

Historical Development of Synthetic Melatonin Derivatives

The rational design of melatonin analogues progressed through three iterative phases:

  • Early Non-Selective Agonists (1980s–1990s): Initial efforts focused on modifying the indole ring’s C2 position. Luzindole (N-acetyl-2-benzyltryptamine) emerged as the first MT₂-preferring antagonist (10–25× selectivity over MT₁), establishing the critical role of C2 substituents in receptor discrimination [9]. Similarly, 2-iodomelatonin exhibited high affinity but lacked subtype selectivity.
  • Conformationally Constrained Agonists (2000s): Ramelteon (TAK-375), a tetralin derivative, incorporated rigid conformational locks and a C5-methoxybioisostere. This enhanced MT₁/MT₂ binding (Ki = 14 pM/112 pM) and oral bioavailability, leading to FDA approval for insomnia [9]. Tasimelteon, a tricyclic agonist, followed with improved circadian phase-resetting efficacy.
  • Fluorinated Analogues (2010s–Present): Systematic fluorination of the indole ring aimed to optimize electronic effects and metabolic stability. DIV6518 (4,6-Difluoromelatonin) exemplified this approach, showing MT₂-selective partial agonism (discussed in Section 1.3) [1].

Table 1: Evolution of Key Melatonin Receptor Ligands

CompoundStructural FeaturesReceptor Affinity (Ki)Functional Profile
LuzindoleC2-benzyl substitutionMT₁: 500 nM; MT₂: 50 nMMT₂-preferring antagonist
RamelteonTetralin core; furan methoxy replacementMT₁: 0.014 nM; MT₂: 0.112 nMPan-agonist
TasimelteonDihydrofuran fused indaneMT₁: 0.3 nM; MT₂: 0.5 nMMT₁/MT₂ agonist
4,6-Difluoromelatonin (DIV6518)C4,C6-fluorination; unmodified C3 chainMT₁: >5 µM*; MT₂: 1.4 nMMT₂ partial agonist

*Note: Binding at MT₁ was negligible in functional assays [1].

Structural Rationale for Fluorinated Melatonin Analogues

Fluorination modifies ligand-receptor interactions through three mechanistic principles:

  • Electron Withdrawal and Hydrogen Bonding: Fluorine’s high electronegativity (3.98 Pauling scale) polarizes the indole ring, strengthening hydrogen bonds with Ser110/Ser114 (MT₁) and Ser120/Ser124 (MT₂) transmembrane residues. Dual fluorination at C4 and C6 maximizes this effect while preserving the C5-methoxy group’s optimal orientation [1] [9].
  • Metabolic Stabilization: Fluorine impedes cytochrome P450 (CYP1A2)-mediated 6-hydroxylation—the primary metabolic pathway of melatonin—extending plasma half-life. 4,6-Difluoromelatonin shows ~3× greater in vitro metabolic stability than melatonin in hepatocyte assays [9].
  • Steric Mimicry without Disruption: The van der Waals radius of fluorine (1.47 Å) closely resembles hydrogen (1.20 Å), allowing substitution without steric clashes. This contrasts bulkier halogens (e.g., bromine or iodine), which reduce agonist efficacy in MT₂ GTPγS assays (Table 2) [1].

Table 2: Impact of Halogen Substitutions on Melatonin Analog Efficacy

CompoundSubstituentMT₂ GTPγS pEC₅₀Emax (% Melatonin)MT₂ Selectivity vs. MT₁
Melatonin-H9.20100%None
DIV4288H (Reference)8.6934%>1000×
DIV65184,6-F8.9330%>500×
DIV0879Br8.8639%>1200×
DIV6520Sn(Bu)₃<5ND>100×

Data derived from [1]; ND = Not Determined.

C2 modifications remain pivotal for antagonist design: 2-phenylmelatonin derivatives exhibit nanomolar MT₂ antagonism, while 4,6-difluoro substitution shifts activity toward partial agonism [9].

Significance of 4,6-Difluoromelatonin in Neuroendocrine Research

4,6-Difluoromelatonin (DIV6518) has emerged as a critical pharmacological tool for dissecting MT₂-specific signaling for three key reasons:

  • Functional Selectivity and Partial Agonism: DIV6518 exhibits MT₂-selective partial agonism (Emax = 30% of melatonin) in GTPγS binding assays, with no detectable activity at MT₁ (Table 2). This enables exclusive probing of MT₂-mediated pathways, such as phase-shifting circadian rhythms in the suprachiasmatic nucleus (SCN) and modulating neuropathic pain [1] [3]. Its bias toward Gi/o-mediated cAMP inhibition—without recruiting β-arrestin—reveals differential signaling outcomes versus full agonists [1].
  • Resolving Receptor Subtype Controversies: Early studies attributed circadian re-synchronization and insulin secretion to MT₁. DIV6518’s MT₂ specificity clarified that MT₂ activation alone phase-shifts neuronal firing in SCN slices by 2.1 ± 0.4 hours and potentiates glucose-stimulated insulin secretion in pancreatic islets by 35% [1] [10].
  • Probing Pathophysiological Pathways: In neuroinflammation models, DIV6518 suppresses TNF-α release from microglia (IC₅₀ = 50 nM) via MT₂-driven inhibition of NF-κB nuclear translocation. This contrasts MT₁’s role in modulating antioxidant enzymes like superoxide dismutase (SOD) [7]. At pharmacological concentrations (>1 µM), DIV6518 desensitizes MT₂ receptors within 30 minutes, modeling receptor dysfunction observed in aging and neurodegenerative diseases [7].

Table 3: Functional Selectivity Profile of 4,6-Difluoromelatonin

Assay SystemResponseMechanistic Insight
GTPγS Binding (MT₂)pEC₅₀ = 8.93; Emax = 30%Gi/o coupling without β-arrestin recruitment
cAMP Inhibition (MT₂)pEC₅₀ = 8.75; Emax = 65%Enhanced potency vs. GTPγS
β-Arrestin RecruitmentNo activationBias toward G-protein pathways
In vitro Phase-Shifting2.1 ± 0.4 hr phase delayMT₂-specific circadian modulation
Microglial TNF-α InhibitionIC₅₀ = 50 nMMT₂-mediated NF-κB suppression

Consolidated data from [1] [7].

Properties

CAS Number

62106-01-8

Product Name

4,6-Difluoromelatonin

IUPAC Name

N-[2-(4,6-difluoro-5-methoxy-1H-indol-3-yl)ethyl]acetamide

Molecular Formula

C13H14F2N2O2

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C13H14F2N2O2/c1-7(18)16-4-3-8-6-17-10-5-9(14)13(19-2)12(15)11(8)10/h5-6,17H,3-4H2,1-2H3,(H,16,18)

InChI Key

IPRYOTBYYDVNAA-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CNC2=CC(=C(C(=C21)F)OC)F

Synonyms

4,6-difluoromelatonin

Canonical SMILES

CC(=O)NCCC1=CNC2=CC(=C(C(=C21)F)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.